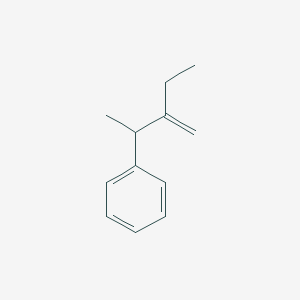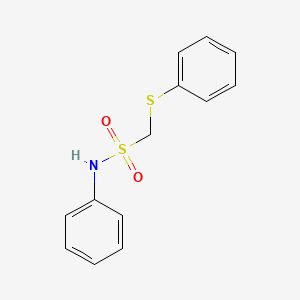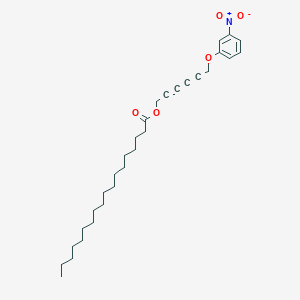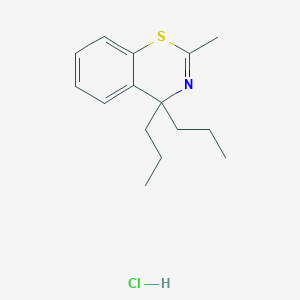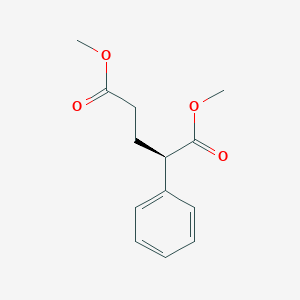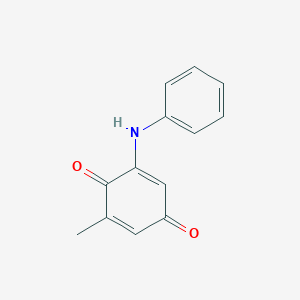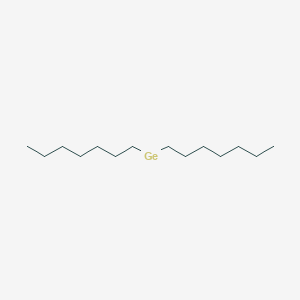
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene is an organic compound with the molecular formula C16H18 It is a derivative of fluorene, characterized by the presence of three methyl groups and a partially hydrogenated fluorene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can further reduce the dihydro-fluorene core to a fully saturated fluorene derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the fluorene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1,9,9-trimethyl-4,9-dihydro-1H-fluorenone.
Reduction: Formation of 1,9,9-trimethyl-fluorene.
Substitution: Formation of halogenated derivatives like this compound-2-bromide.
科学的研究の応用
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
作用機序
The mechanism of action of 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Fluorene: The parent compound, lacking the methyl groups and partial hydrogenation.
1,3,9-Trimethyl-3,9-dihydro-1H-purine-2,6-dione: Another methylated derivative with different core structure and properties.
Uniqueness
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene is unique due to its specific methylation pattern and partially hydrogenated core, which confer distinct chemical and physical properties. These features make it valuable for specialized applications where other fluorene derivatives may not be suitable.
特性
CAS番号 |
59247-40-4 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
1,9,9-trimethyl-1,4-dihydrofluorene |
InChI |
InChI=1S/C16H18/c1-11-7-6-9-13-12-8-4-5-10-14(12)16(2,3)15(11)13/h4-8,10-11H,9H2,1-3H3 |
InChIキー |
GBEYOVLNKBSKHL-UHFFFAOYSA-N |
正規SMILES |
CC1C=CCC2=C1C(C3=CC=CC=C23)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


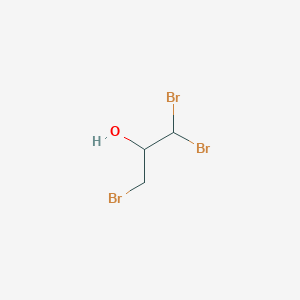
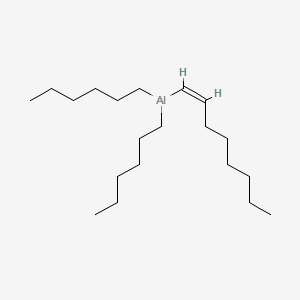
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)

